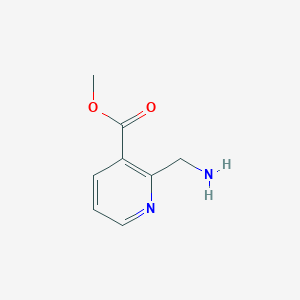

O-(2-Methylbenzyl)hydroxylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of O-(2-Methylbenzyl)hydroxylamine and similar compounds often involves transition metal-catalyzed C–N bond construction via electrophilic amination reaction . A direct, simple, and high-yielding method for the synthesis of hydroxamate derivatives from a broad range of unactivated esters with the anion of O-benzyl-hydroxylamine generated in situ has been developed .Chemical Reactions Analysis

O-(2-Methylbenzyl)hydroxylamine and similar compounds are often used in transition metal-catalyzed C–N bond-forming reactions . A coupling process of electrodialysis with oxime hydrolysis reaction for preparing hydroxylamine sulfate has been developed, which includes the oxime hydrolysis, the hydroxylamine protonation reaction, and the separation process .Aplicaciones Científicas De Investigación

Electrochemical Analysis

“O-(2-Methylbenzyl)hydroxylamine” may be used in electrochemical sensors for the determination of hydroxylamine in various samples. Modified electrodes with nitrogen-doped hollow carbon spheres (N-HCSs) have shown promise in the sensitive detection of hydroxylamine through techniques like differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) .

Antifungal Applications

This compound could have potential applications in antifungal treatments. QSAR studies suggest that derivatives of hydroxylamine, such as O-Benzyl hydroxylamine, could be effective in treating fungal infections .

Synthesis of Nitrogen-enriched Compounds

O-protected NH-free hydroxylamine derivatives are valuable in synthesizing primary amines, amides, and N-heterocycles with high regio-, chemo-, and stereoselectivity. This suggests that “O-(2-Methylbenzyl)hydroxylamine” could be used in the late-stage functionalization of natural products, drugs, and other complex molecules .

Mecanismo De Acción

Target of Action

O-(2-Methylbenzyl)hydroxylamine is a type of O-substituted hydroxylamine reagent . These reagents have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . Therefore, the primary targets of O-(2-Methylbenzyl)hydroxylamine are molecules that can form these types of bonds.

Mode of Action

O-(2-Methylbenzyl)hydroxylamine, like other O-substituted hydroxylamine reagents, acts as an electrophilic aminating agent . This means it donates an amino group to a target molecule, forming a new bond. The exact nature of this interaction depends on the specific target molecule and the reaction conditions.

Biochemical Pathways

O-(2-Methylbenzyl)hydroxylamine is involved in transition metal-catalyzed C–N bond construction . This process is an attractive approach for the synthesis of various organic molecules and pharmaceuticals . The formation of C–N bond via oxidative C–H and N–H cross-coupling processes in the presence of transition metal catalysis has been also standing as a significant and effective strategy for the synthesis of various amines .

Pharmacokinetics

As a small molecule with a molecular weight of 13718 g/mol, it is likely to have good bioavailability.

Result of Action

The primary result of O-(2-Methylbenzyl)hydroxylamine’s action is the formation of new C–N, N–N, O–N, and S–N bonds . This can lead to the creation of a wide variety of new organic compounds, including pharmaceuticals and other biologically active molecules .

Safety and Hazards

Direcciones Futuras

Recent developments suggest that hydroxylamines may have broader applications, and a review covering recent developments in the synthesis of this functional group is timely . The chemistry of di- and trialkylhydroxylamines is much less studied compared to O-acyl-N,N-disubstituted hydroxylamines and related derivatives .

Propiedades

IUPAC Name |

O-[(2-methylphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNWHNCNFXEFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551848 | |

| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(2-Methylphenyl)methyl]hydroxylamine | |

CAS RN |

75959-26-1 | |

| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)

![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)

![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)